molecular formula C21H24N4O4S B3936634 N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide

N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide

Cat. No.: B3936634
M. Wt: 428.5 g/mol
InChI Key: PWUQXQPAEXLTPK-UHFFFAOYSA-N
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Description

N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide is a complex organic compound with the molecular formula C21H24N4O4S This compound is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenyl)piperazine, which is then reacted with carbonothioyl chloride to form the intermediate compound. This intermediate is subsequently coupled with 4-propoxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and benzamides, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor, for example, is not commonly observed in similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-2-15-29-19-9-3-16(4-10-19)20(26)22-21(30)24-13-11-23(12-14-24)17-5-7-18(8-6-17)25(27)28/h3-10H,2,11-15H2,1H3,(H,22,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUQXQPAEXLTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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